3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO4S/c14-11-7-10(1-2-12(11)15)21(18,19)16-5-3-13(17)9-4-6-20-8-9/h1-2,4,6-8,13,16-17H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNZCFONGRNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC(C2=COC=C2)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro and fluoro substituent on the benzene ring, which may influence its biological activity by altering its interaction with biological targets.
The mechanism of action for this compound involves enzyme inhibition. The compound is believed to bind to the active sites of specific target enzymes, thereby blocking their activity. Common molecular targets include:
- Carbonic anhydrases
- Proteases
- Kinases
Inhibition of these enzymes can disrupt various biological pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown promising results in inhibiting cancer cell proliferation in various models:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| JC124 | Alzheimer's model | 0.55 ± 0.091 |
| Analog 1 | HT-29 (Colon cancer) | 0.42 ± 0.080 |
| Analog 2 | TK-10 (Kidney cancer) | Not specified |
These results suggest that modifications on the sulfonamide moiety are well tolerated and can enhance inhibitory potency .
Anti-inflammatory Activity
The NLRP3 inflammasome is a critical target for anti-inflammatory drugs. Compounds derived from similar scaffolds have been shown to inhibit NLRP3 activation, thereby reducing inflammation in vivo. The activity of these compounds was assessed in mouse models, demonstrating their potential as therapeutic agents for inflammatory diseases .
Case Studies
- Inflammation Model : In a study involving mouse models of acute myocardial infarction, the compound exhibited significant inhibition of NLRP3 inflammasome activation, leading to reduced inflammation markers.
- Cancer Models : Various analogs were tested against cancer cell lines (e.g., HT-29 and TK-10), showing promising results with IC50 values indicating effective growth inhibition.
Comparison with Similar Compounds
3-Chloro-4-Fluoro-N-(2-(Furan-2-yl)-2-Hydroxypropyl)Benzenesulfonamide
- Molecular Formula: C₁₃H₁₃ClFNO₄S (identical to the target compound)
- Key Differences : Furan substitution at position 2 vs. 3; hydroxyl group on the propyl chain at position 2 vs. 3.
| Property | Target Compound | Furan-2-yl Isomer |
|---|---|---|
| Furan Substituent Position | 3 | 2 |
| Hydroxypropyl Chain | 3-Hydroxy | 2-Hydroxy |
| Molecular Weight | 333.76 g/mol | 333.76 g/mol |
3-Chloro-N-Phenyl-Phthalimide
- Structure : Phthalimide core with a chloro substituent and phenyl group ().
- Applications: Monomer for polyimide synthesis due to its anhydride-forming capability .
Functional Group Comparisons
Sulfonamide Derivatives
- Darunavir ():
- Structure : Complex sulfonamide with a hexahydrofurofuran ester.
- Application : HIV protease inhibitor.
- Comparison : Both compounds share a sulfonamide group, but Darunavir’s bulky ester and fused furan rings enhance its specificity for viral targets. The target compound’s simpler structure may offer advantages in synthetic accessibility .
Furan-Containing Agrochemicals
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ():
- Application : Fungicide.
- Comparison : Cyprofuram’s tetrahydrofuran ring and carboxamide group differ from the target compound’s sulfonamide and aromatic furan. These differences may reduce overlap in pesticidal mechanisms .
Q & A
Q. What analytical techniques are essential for confirming the structure and purity of 3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide?
To ensure structural integrity and purity, employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign peaks for the sulfonamide group (~7.5–8.5 ppm for aromatic protons), furan ring (~6.5–7.5 ppm), and hydroxypropyl chain (~1.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), with expected molecular formula C₁₇H₁₆ClFNO₄S (exact mass ~392.05 g/mol) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, O-H at ~3200–3600 cm⁻¹) .
Q. How can the synthesis of this compound be optimized for high yield?
The multi-step synthesis typically involves:
Sulfonamide Coupling : React 3-chloro-4-fluorobenzenesulfonyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine in anhydrous dichloromethane (DCM) under nitrogen.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Key Parameters :
- Maintain reaction temperatures below 40°C to prevent decomposition.
- Optimize stoichiometry (1:1.1 molar ratio of sulfonyl chloride to amine) to minimize side products .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
Methodological approaches include:
- Dose-Response Studies : Test compound across a broad concentration range (nM–μM) to identify threshold effects.
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., cyclooxygenase-2) .
- Structural Dynamics : Perform molecular docking simulations (e.g., AutoDock Vina) to analyze binding poses with target proteins, accounting for the compound’s 3D conformation .
Q. What strategies mitigate challenges in studying the compound’s metabolic stability?
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor via LC-MS for hydroxylated or dealkylated metabolites.
- Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at the hydroxypropyl chain) to track metabolic pathways .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
Q. How does the furan ring’s electronic nature influence reactivity in derivatization reactions?
The electron-rich furan ring (π-conjugated system) enables:
- Electrophilic Substitution : Bromination at the 5-position using NBS (N-bromosuccinimide) in CCl₄.
- Oxidation : Convert furan to γ-lactone via ozonolysis, enhancing solubility for biological assays .
- Cross-Coupling : Suzuki-Miyaura reactions to append aryl groups, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME or pkCSM estimate:
- Lipophilicity (LogP) : ~2.8 (moderate permeability).
- Blood-Brain Barrier (BBB) Penetration : Low (due to sulfonamide’s polarity).
- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
